Methotrexate dihydrate

描述

Methotrexate dihydrate, formerly known as amethopterin, is a chemotherapy agent and immune-system suppressant. It is used to treat various types of cancer, autoimmune diseases, and ectopic pregnancies. This compound acts by inhibiting the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and cell replication .

准备方法

Synthetic Routes and Reaction Conditions

Methotrexate dihydrate is synthesized through a multi-step processThe final product is obtained through crystallization and purification processes .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography for purification. The process ensures high yield and purity of the final product .

化学反应分析

Types of Reactions

Methotrexate dihydrate undergoes various chemical reactions, including:

Oxidation: Methotrexate can be oxidized to form 7-hydroxymethotrexate.

Reduction: It can be reduced to form dihydromethotrexate.

Substitution: Methotrexate can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 7-hydroxymethotrexate.

Reduction: Dihydromethotrexate.

Substitution: Various substituted methotrexate derivatives.

科学研究应用

Pharmacological Applications

Methotrexate is primarily utilized in the treatment of:

-

Cancer : MTX is effective against various neoplastic diseases, including:

- Acute Lymphoblastic Leukemia (ALL) : Used in pediatric patients as part of combination chemotherapy regimens.

- Breast Cancer : Administered alone or in conjunction with other agents.

- Non-Hodgkin's Lymphoma : Particularly in high-dose regimens.

- Osteosarcoma : Used pre-operatively to reduce tumor size and post-operatively to prevent recurrence.

-

Autoimmune Diseases : MTX is a cornerstone therapy for conditions such as:

- Rheumatoid Arthritis (RA) : Reduces inflammation and slows disease progression.

- Psoriasis : Effective in severe cases resistant to topical treatments.

- Crohn's Disease : Helps manage symptoms and maintain remission.

Methotrexate Toxicity Case Report

A significant case involved a 54-year-old female who accidentally ingested high doses of MTX over five days, leading to severe toxicity characterized by mucocutaneous lesions and pancytopenia. This case underscores the importance of monitoring dosages and recognizing early signs of toxicity to prevent complications .

Hepatotoxicity and Nephrotoxicity

Another study reported a 14-year-old patient who developed acute liver failure and renal impairment following high-dose MTX administration. The management included leucovorin rescue therapy and aggressive hydration to mitigate renal damage. This case highlights the critical need for careful dosing and monitoring during high-dose MTX therapy .

Development of Novel MTX Complexes

Recent research has focused on developing methotrexate complexes with divalent cations (e.g., Sr, Zn, Mg) to enhance its therapeutic properties while minimizing systemic side effects. These complexes demonstrated improved bioactivity and targeted delivery systems that could potentially revolutionize RA treatment protocols .

Data Summary

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Cancer Treatment | ALL, Breast Cancer, Non-Hodgkin's Lymphoma | Effective in combination therapies |

| Autoimmune Disorders | Rheumatoid Arthritis, Psoriasis, Crohn's Disease | Reduces symptoms and disease progression |

| Toxicity Management | Monitoring required for high-dose therapies | Early recognition critical for management |

| Novel Formulations | MTX complexes with cations | Enhanced bioactivity and reduced side effects |

作用机制

Methotrexate dihydrate exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolate. This inhibition leads to a decrease in the synthesis of purines and pyrimidines, thereby preventing DNA synthesis and cell division. This compound also affects other pathways, including the adenosine pathway, which contributes to its anti-inflammatory effects .

相似化合物的比较

Similar Compounds

Aminopterin: An older antifolate drug with similar mechanisms but higher toxicity.

Pemetrexed: A newer antifolate with a broader spectrum of activity.

Raltitrexed: Another antifolate used primarily in the treatment of colorectal cancer

Uniqueness

Methotrexate dihydrate is unique due to its dual role as a chemotherapy agent and an immune-system suppressant. Its ability to inhibit dihydrofolate reductase and affect multiple pathways makes it a versatile and widely used compound in both cancer therapy and the treatment of autoimmune diseases .

生物活性

Methotrexate dihydrate (MTX) is a well-known antimetabolite and immunosuppressant used primarily in the treatment of various malignancies and autoimmune diseases. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, therapeutic applications, adverse effects, and case studies illustrating its clinical implications.

Methotrexate functions primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolate, necessary for DNA and RNA synthesis. By inhibiting DHFR, MTX disrupts purine nucleotide synthesis and thymidylate production, leading to decreased cell proliferation and inflammation. The detailed mechanisms include:

-

Inhibition of Enzymes : MTX inhibits several key enzymes involved in nucleotide synthesis:

- Dihydrofolate Reductase : Prevents the conversion of dihydrofolate to tetrahydrofolate.

- Thymidylate Synthase : Involved in the synthesis of thymidine.

- Aminoimidazole Carboxamide Ribonucleotide Transformylase (AICART) : Affects purine metabolism.

- Adenosine Release : Accumulation of adenosine due to AICART inhibition contributes to MTX's anti-inflammatory effects by stimulating adenosine receptors .

Pharmacokinetics

The pharmacokinetic profile of methotrexate is characterized by its absorption, distribution, metabolism, and elimination:

- Absorption : Bioavailability ranges from 64% to 90%, decreasing at doses above 25 mg due to saturation of transport mechanisms.

- Volume of Distribution : Approximately 1 L/kg.

- Protein Binding : About 46.5% to 54% bound to plasma proteins.

- Metabolism : Converted into methotrexate polyglutamate forms in tissues, which have a longer half-life and are more potent inhibitors than the parent compound.

- Elimination : Over 80% is excreted unchanged via the kidneys; renal function significantly impacts methotrexate clearance .

Therapeutic Applications

Methotrexate is utilized in various clinical settings:

- Cancer Treatment : Effective against leukemias, lymphomas, breast cancer, and osteosarcoma.

- Autoimmune Diseases : Commonly prescribed for rheumatoid arthritis, psoriasis, and Crohn's disease due to its immunosuppressive properties.

Adverse Effects

Despite its therapeutic benefits, methotrexate can cause significant toxicity. Common adverse effects include:

- Gastrointestinal Toxicity : Mucositis, nausea, vomiting.

- Hematological Toxicity : Bone marrow suppression leading to leukopenia and thrombocytopenia.

- Renal Toxicity : Acute kidney injury (AKI) occurs in 2%–12% of patients treated with high doses .

- Hepatotoxicity : Risk increases with cumulative dosing; monitoring liver function is essential .

Case Study 1: Iatrogenic Methotrexate Toxicity

A 54-year-old female patient experienced methotrexate toxicity after mistakenly taking a higher dose than prescribed. Symptoms included oral mucositis and gastrointestinal distress. The case highlights the importance of monitoring for early signs of toxicity and implementing prompt interventions such as leucovorin rescue therapy .

Case Study 2: High-Dose Methotrexate Management

In a pediatric patient receiving high-dose methotrexate for leukemia treatment, acute renal failure developed despite pre-treatment hydration protocols. The management included aggressive hydration and the use of glucarpidase to enhance methotrexate clearance. This case underscores the critical need for careful monitoring during high-dose therapy .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Mechanism of Action | Inhibition of DHFR, thymidylate synthase |

| Absorption | Bioavailability: 64%-90%; reduced at high doses |

| Volume of Distribution | ~1 L/kg |

| Protein Binding | 46.5%-54% |

| Elimination | >80% excreted unchanged via kidneys |

| Common Uses | Cancer treatment, autoimmune diseases |

| Major Adverse Effects | Gastrointestinal toxicity, hematologic toxicity |

属性

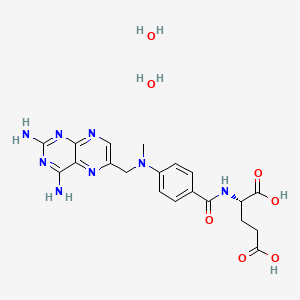

IUPAC Name |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O5.2H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);2*1H2/t13-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQDMGIRZSHAQM-GXKRWWSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N8O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133073-73-1 | |

| Record name | L(+)-Amethopterin hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。